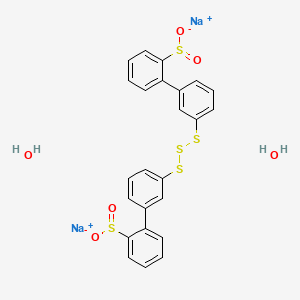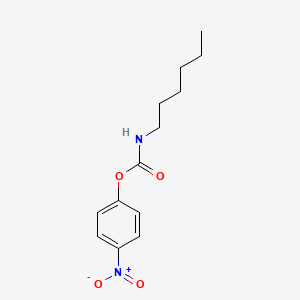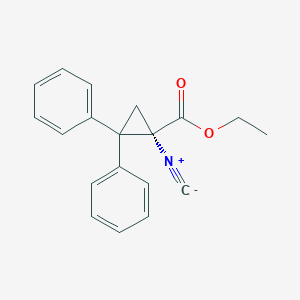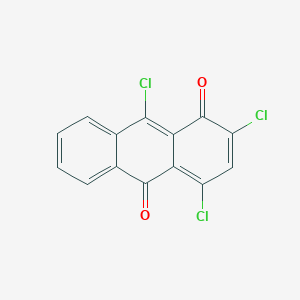
2,4,9-Trichloroanthracene-1,10-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4,9-Trichloroanthracene-1,10-dione is a chemical compound belonging to the anthraquinone family. Anthraquinones are known for their diverse applications in dyes, pigments, and various industrial processes. This compound, in particular, is characterized by the presence of three chlorine atoms attached to the anthracene-1,10-dione structure, which imparts unique chemical and physical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,9-Trichloroanthracene-1,10-dione typically involves the chlorination of anthracene-1,10-dione. The process can be carried out using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is usually conducted at elevated temperatures to ensure complete chlorination at the desired positions.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar principles but is optimized for large-scale output. Continuous flow reactors and advanced chlorination techniques are employed to achieve high yields and purity. The use of automated systems ensures consistent quality and minimizes the risk of contamination.
化学反应分析
Types of Reactions
2,4,9-Trichloroanthracene-1,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert it into less chlorinated or dechlorinated products.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield anthraquinone derivatives, while reduction can produce partially or fully dechlorinated anthracenes.
科学研究应用
2,4,9-Trichloroanthracene-1,10-dione has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various anthraquinone derivatives, which are important in dye and pigment industries.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in designing molecules with specific therapeutic effects.
Industry: It is utilized in the production of high-performance materials, such as organic semiconductors and light-emitting diodes (OLEDs).
作用机制
The mechanism of action of 2,4,9-Trichloroanthracene-1,10-dione involves its interaction with molecular targets and pathways within biological systems. The compound can intercalate into DNA, disrupting replication and transcription processes. Additionally, it may generate reactive oxygen species (ROS) that induce oxidative stress, leading to cell damage and apoptosis.
相似化合物的比较
Similar Compounds
Anthracene-1,10-dione: The parent compound without chlorine substitutions.
2,4-Dichloroanthracene-1,10-dione: A similar compound with two chlorine atoms.
9,10-Dichloroanthracene: Another derivative with chlorine substitutions at different positions.
Uniqueness
2,4,9-Trichloroanthracene-1,10-dione is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and physical properties. The presence of three chlorine atoms enhances its electron-withdrawing capability, making it a valuable intermediate in various synthetic applications.
属性
CAS 编号 |
62799-21-7 |
|---|---|
分子式 |
C14H5Cl3O2 |
分子量 |
311.5 g/mol |
IUPAC 名称 |
2,4,9-trichloroanthracene-1,10-dione |
InChI |
InChI=1S/C14H5Cl3O2/c15-8-5-9(16)14(19)11-10(8)13(18)7-4-2-1-3-6(7)12(11)17/h1-5H |
InChI 键 |
BEMGRULTWZUFJI-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=C3C(=C(C=C(C3=O)Cl)Cl)C2=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



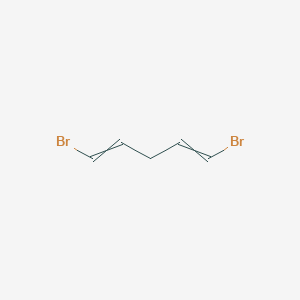
![1-{[3-(3,4-Dihydroxyphenyl)propanoyl]oxy}pyrrolidine-2,5-dione](/img/structure/B14507986.png)
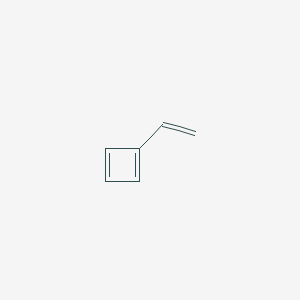
![2-{2-Hydroxy-3-[(2-hydroxyethyl)amino]propoxy}phenol](/img/structure/B14507989.png)

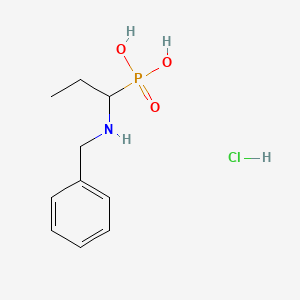
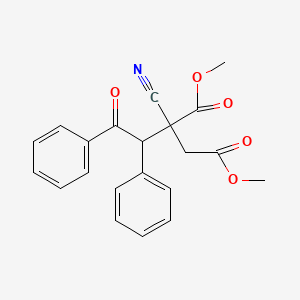
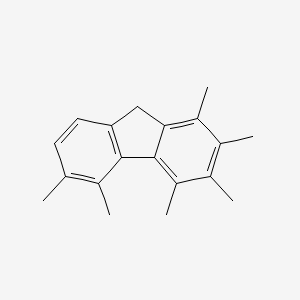

![3,5-Dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14508011.png)
